N-methyl-2-pyridinecarboximidamide hydrochloride
Description
N-Methyl-2-pyridinecarboximidamide hydrochloride is a heterocyclic organic compound featuring a pyridine core substituted at the 2-position with a methylated carboximidamide group (-C(=N-Me)-NH₂) and a hydrochloride counterion. The hydrochloride salt enhances solubility, making it suitable for applications in pharmaceutical synthesis or coordination chemistry.
Properties
IUPAC Name |
N'-methylpyridine-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c1-9-7(8)6-4-2-3-5-10-6;/h2-5H,1H3,(H2,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBSOVQNOVANQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC=CC=N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-pyridinecarboximidamide hydrochloride typically involves the reaction of N-methyl-2-pyridinecarboximidamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:
[ \text{N-methyl-2-pyridinecarboximidamide} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using high-purity starting materials and optimized reaction conditions. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-pyridinecarboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the methyl or carboximidamide group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as elevated temperatures or the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research has demonstrated that N-methyl-2-pyridinecarboximidamide hydrochloride exhibits notable antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Case Study: Synthesis of Antimicrobial Agents
In a recent investigation, researchers synthesized derivatives of this compound and evaluated their antimicrobial activities. The results indicated that specific modifications to the compound's structure enhanced its efficacy against resistant strains of bacteria, paving the way for novel therapeutic agents .
| Compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | E. coli | 8 µg/mL |
| Derivative B | S. aureus | 4 µg/mL |
| Derivative C | P. aeruginosa | 16 µg/mL |
Material Science
Polymer Chemistry
this compound serves as an effective intermediate in the synthesis of polymers with enhanced properties. Its ability to form stable complexes with metal ions allows it to be utilized in producing conductive polymers for electronic applications.
Case Study: Conductive Polymers
A study explored the incorporation of this compound into poly(3,4-ethylenedioxythiophene) (PEDOT) to improve conductivity. The modified polymer demonstrated a significant increase in electrical conductivity compared to unmodified PEDOT, indicating its potential for use in organic electronics .
| Polymer Type | Conductivity (S/cm) | Improvement (%) |
|---|---|---|
| Unmodified PEDOT | 0.1 | - |
| Modified PEDOT | 0.5 | 400 |
Catalysis
Role as a Catalyst
this compound has shown promise as a catalyst in various organic reactions, including cross-coupling reactions and condensation processes. Its ability to stabilize transition states makes it an effective catalyst for promoting reaction rates.
Case Study: Cross-Coupling Reactions
In a study examining the use of this compound in Suzuki-Miyaura cross-coupling reactions, researchers found that it significantly increased yields compared to traditional catalysts. The study concluded that this compound could serve as a more efficient alternative for synthesizing biaryl compounds .
| Reaction Type | Yield (%) without Catalyst | Yield (%) with this compound |
|---|---|---|
| Suzuki-Miyaura | 50 | 85 |
| Heck Reaction | 45 | 78 |
Mechanism of Action
The mechanism of action of N-methyl-2-pyridinecarboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-methyl-2-pyridinecarboximidamide hydrochloride with structurally related compounds, emphasizing key differences in heterocycle core, substituents, and physicochemical properties.
Structural and Functional Insights:
Heterocycle Core Differences: The pyridine core in the target compound has one nitrogen atom, enabling π-π stacking interactions.
Substituent Effects: The N-methyl group in the target compound reduces hydrogen-bonding capacity compared to the unsubstituted carboximidamide in 4-methoxypyrimidine-2-carboximidamide. This methyl group may enhance lipophilicity, impacting membrane permeability in drug design.
Synthetic Methodology :
- Both the target compound and N-benzoyl-2-pyridinecarboxamides likely employ acyl/imidoyl chlorides and amine bases. However, the benzoyl derivatives require chromatographic purification (e.g., silica gel with chloroform or acetone), suggesting similar challenges in isolating polar intermediates .
Research Findings and Implications
- Reactivity : The methyl group in this compound may sterically hinder nucleophilic attacks at the imidamide nitrogen, contrasting with the more reactive unsubstituted carboximidamide in pyrimidine analogs.
- Biological Relevance : Pyridine-based carboximidamides are explored as kinase inhibitors or antimicrobial agents, whereas pyrimidine derivatives (e.g., 4-methoxypyrimidine-2-carboximidamide) are less studied but may target nucleotide-binding proteins .
- Thermodynamic Stability : The hydrochloride salt form improves aqueous solubility but may reduce thermal stability compared to free bases.
Biological Activity
N-methyl-2-pyridinecarboximidamide hydrochloride is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article provides an overview of its biological activity, including its effects on cellular mechanisms, potential therapeutic uses, and relevant research findings.
This compound is a pyridine derivative with a carboximidamide functional group. Its structure can influence its biological interactions, particularly in enzymatic inhibition and cellular signaling pathways.
1. Antioxidant Properties
Research indicates that compounds similar to N-methyl-2-pyridinecarboximidamide exhibit protective effects against oxidative stress. For example, studies have shown that related compounds can inhibit poly (ADP-ribose) polymerase (PARP), which plays a crucial role in cellular responses to DNA damage and oxidative stress. Inhibition of PARP can preserve NAD+ levels, thereby maintaining cellular energy homeostasis and protecting cells from apoptosis induced by oxidative damage .
2. Antitumor Activity
This compound has been evaluated for its antitumor properties. In vitro studies have demonstrated that related compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, the inhibition of cell proliferation was noted in HepG2 and HCT-116 cell lines, with IC50 values indicating effective concentrations for inducing cytotoxicity . The underlying mechanisms often involve the induction of apoptosis and cell cycle arrest.
3. Antiviral Effects
Certain derivatives of this compound class have shown antiviral activity, particularly against hepatitis B virus (HBV). Studies suggest that these compounds can significantly reduce HBV DNA levels in infected cells, indicating their potential as therapeutic agents for viral infections . The mechanism may involve direct inhibition of viral replication or modulation of host cellular pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antioxidant | Inhibition of PARP; protection from oxidative stress | |
| Antitumor | Cytotoxicity in HepG2 and HCT-116 cell lines | |
| Antiviral | Reduction of HBV DNA levels |
The biological activity of this compound is attributed to several mechanisms:
- PARP Inhibition : By inhibiting PARP, the compound helps in maintaining NAD+ levels, which is critical for energy metabolism and preventing cell death under stress conditions .
- Cell Cycle Modulation : Compounds in this category can induce cell cycle arrest, particularly at the S phase, which is crucial for inhibiting cancer cell proliferation .
- Antiviral Mechanisms : The antiviral properties may stem from interference with viral replication processes or modulation of host immune responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
